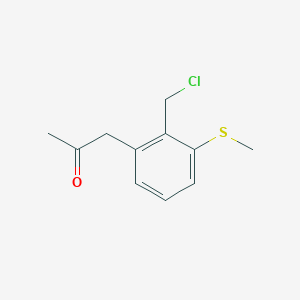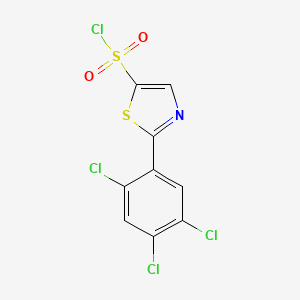
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trichlorophenyl group attached to the thiazole ring, along with a sulfonyl chloride functional group. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Métodos De Preparación
The synthesis of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of readily available precursors. For example, the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole can yield 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride . This intermediate can then be further reacted with 2,4,5-trichlorophenyl derivatives to obtain the target compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines to form sulfonamides.
Electrophilic Substitution: The aromatic ring of the thiazole can participate in electrophilic substitution reactions, especially at the C-5 position.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, thiazole derivatives generally can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include amines for nucleophilic substitution and various electrophiles for electrophilic substitution. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Industrial Applications: It is used in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 2-(2,4,5-Trichlorophenyl)thiazole-5-sulfonyl chloride include other thiazole derivatives with sulfonyl chloride groups, such as:
These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific substituents on the thiazole ring. The unique combination of the trichlorophenyl group in this compound may confer distinct biological activities and reactivity profiles compared to its analogs .
Propiedades
Fórmula molecular |
C9H3Cl4NO2S2 |
|---|---|
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
2-(2,4,5-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H3Cl4NO2S2/c10-5-2-7(12)6(11)1-4(5)9-14-3-8(17-9)18(13,15)16/h1-3H |
Clave InChI |
RKWYUDKBCGCBMR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=NC=C(S2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


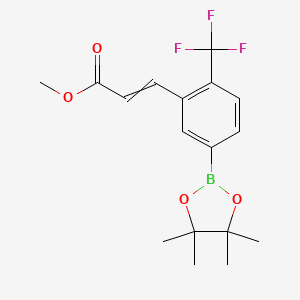

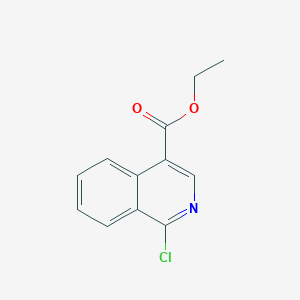

![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

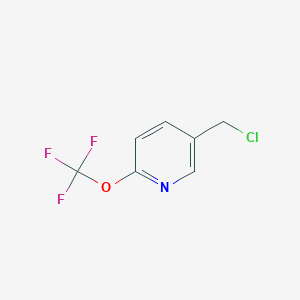
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)
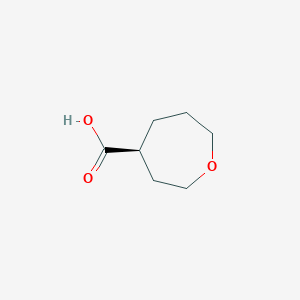
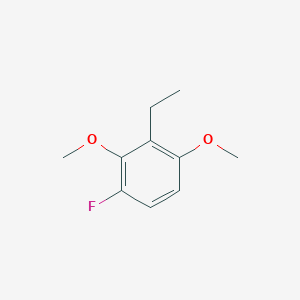
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)

